2H-Isoindole-1-carboxylic acid
Overview
Description
2H-Isoindole-1-carboxylic acid is a heterocyclic compound that features an isoindole core structure with a carboxylic acid functional group at the first position
Scientific Research Applications
2H-Isoindole-1-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-isoindole-1-carboxylic acid can be achieved through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common approach involves the cyclization of alkynes under gold catalysis, which leads to the formation of isoindole derivatives . Another method includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals . Additionally, the cyclization of benzylic amines has been reported as an effective route .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process. Catalysts like gold, palladium, and silver are often employed to facilitate the cyclization and aromatization reactions .
Chemical Reactions Analysis
Types of Reactions: 2H-Isoindole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products:
Oxidation: Isoindole-1,3-diones.
Reduction: Isoindole-1-methanol or isoindole-1-aldehyde.
Substitution: Various substituted isoindole derivatives.
Mechanism of Action
The mechanism of action of 2H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- Isoindoline-1-carboxylic acid
- Phthalimide
Comparison: 2H-Isoindole-1-carboxylic acid is unique due to its specific ring structure and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to indole-2-carboxylic acid, it has a different electronic distribution, leading to varied reactivity in substitution and cycloaddition reactions . Isoindoline-1-carboxylic acid lacks the aromaticity of the isoindole ring, resulting in different chemical properties . Phthalimide, while structurally related, has different functional groups and reactivity patterns .
Properties
IUPAC Name |
2H-isoindole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTREFQQQAJNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606885 | |
Record name | 2H-Isoindole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109839-13-6 | |
Record name | 2H-Isoindole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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